4-Phenacyloxybenzoic acid methyl ester

Description

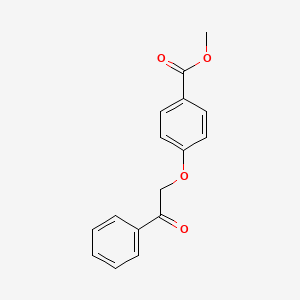

4-Phenacyloxybenzoic acid methyl ester is a benzoic acid derivative characterized by a phenacyloxy group (–O–CO–C₆H₅) at the 4-position of the aromatic ring and a methyl ester (–COOCH₃) at the carboxylate group. This compound is synthesized via esterification or nucleophilic substitution reactions, often involving 4-hydroxybenzoic acid derivatives and phenacyl halides in the presence of catalysts like K₂CO₃ or H₂SO₄ . Its structure combines aromaticity with ester functionality, making it relevant in organic synthesis, materials science, and pharmaceuticals.

Properties

Molecular Formula |

C16H14O4 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

methyl 4-phenacyloxybenzoate |

InChI |

InChI=1S/C16H14O4/c1-19-16(18)13-7-9-14(10-8-13)20-11-15(17)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |

InChI Key |

BCQXPIIOARROPF-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)OCC(=O)C2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 4-Hydroxybenzoate (Methyl Paraben)

- Structure : 4-hydroxybenzoic acid methyl ester.

- Synthesis: Direct esterification of 4-hydroxybenzoic acid with methanol under acidic conditions.

- Applications : Widely used as a preservative (paraben) in cosmetics and food due to antimicrobial properties .

- Key Difference : The absence of the phenacyloxy group reduces its reactivity compared to 4-phenacyloxybenzoic acid methyl ester.

Methyl 4-(3-Nitrobenzyloxy)benzoate (5a)

Methyl 4-Formylbenzoate

Methyl 4-(Octyloxy)benzoate

- Structure : 4-octyloxybenzoic acid methyl ester.

- Synthesis : Alkylation of methyl 4-hydroxybenzoate with octyl halides.

- Applications : Exhibits liquid crystalline properties due to the long alkoxy chain .

Reaction Conditions and Yields

*Hypothetical yield based on analogous reactions.

Physical and Chemical Properties

Melting Points and Solubility

- This compound : Likely a solid with moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to aromatic and ester groups.

- Methyl 4-(octyloxy)benzoate : Liquid crystalline behavior with low melting points (<100°C) due to flexible alkoxy chains .

- Methyl 4-hydroxybenzoate : Solid (mp 125–128°C) with higher water solubility than phenacyloxy derivatives .

Reactivity

- The phenacyloxy group in this compound can undergo photolytic cleavage or nucleophilic substitution, unlike simpler esters like methyl paraben.

- Nitro-substituted analogs (e.g., 5a) are more reactive toward reductions, forming amine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.